N-(5-methylisoxazol-3-yl)-3-tosylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

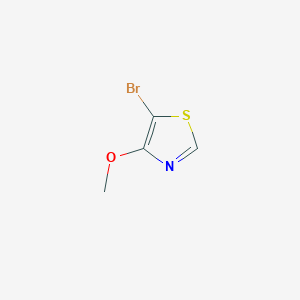

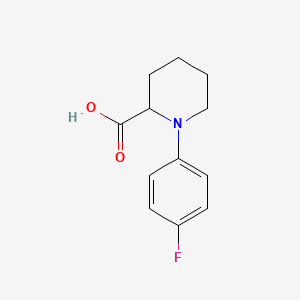

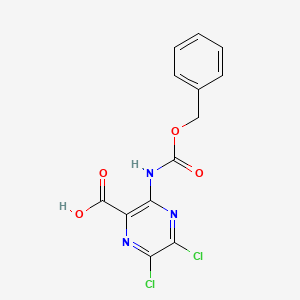

“N-(5-methylisoxazol-3-yl)-3-tosylpropanamide” is a compound that likely contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with a methyl group at the 5-position . The compound also likely contains a tosyl group and a propanamide group, although the exact structure isn’t clear from the name alone .

Synthesis Analysis

While the specific synthesis of “N-(5-methylisoxazol-3-yl)-3-tosylpropanamide” isn’t available, related compounds such as N1, N3-bis (5-methylisoxazol-3-yl)malonamide have been synthesized and characterized . The synthesis of these related compounds often involves reactions with amide-containing compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Pharmacological Activities

N-(5-methylisoxazol-3-yl)-3-tosylpropanamide is a compound of interest within various fields of chemical synthesis and pharmacology. Research has explored its synthesis, pharmacological effects, and potential applications in medicinal chemistry. Notably, studies have focused on its role in the development of amino acid antagonists at non-N-methyl-D-aspartic acid (NMDA) excitatory amino acid receptors, showcasing its relevance in neuroprotection and the modulation of excitatory neurotransmission.

Neuroprotection and Excitatory Amino Acid Receptor Antagonism : Research has utilized isoxazole amino acids, closely related to N-(5-methylisoxazol-3-yl)-3-tosylpropanamide, for developing novel excitatory amino acid (EAA) receptor antagonists. These compounds, such as AMOA and AMNH, have shown potential in neuroprotection and the selective antagonism of excitatory neurotransmission mediated by receptors like AMPA and kainate, without affecting NMDA receptor complex activities. This indicates a promising avenue for therapeutic interventions against excitotoxicity and neurodegenerative conditions (Krogsgaard‐Larsen et al., 1991).

Central Muscle Relaxant Properties : In the search for new centrally acting muscle relaxants, derivatives of 5-amino-3-phenylisoxazole, structurally related to N-(5-methylisoxazol-3-yl)-3-tosylpropanamide, were synthesized and evaluated. These studies uncovered compounds with muscle relaxant activity comparable to known muscle relaxants like tolperisone, highlighting their potential in developing treatments for muscle spasticity with minimal central nervous system depressant side effects (Tatee et al., 1986).

Biodegradation and Environmental Impact : Investigations into the biodegradation of sulfamethoxazole (SMX) identified that certain bacterial strains could completely degrade 3-amino-5-methylisoxazole, a structurally similar compound to N-(5-methylisoxazol-3-yl)-3-tosylpropanamide, within 120 hours. This research contributes to understanding the environmental impact and degradation pathways of sulfonamide antibiotics, with implications for bioremediation efforts of contaminated sites (Mulla et al., 2018).

Eigenschaften

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-10-3-5-12(6-4-10)21(18,19)8-7-14(17)15-13-9-11(2)20-16-13/h3-6,9H,7-8H2,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZHNGUHYBIKHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NOC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methylisoxazol-3-yl)-3-tosylpropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2704291.png)

![3-(4-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B2704294.png)

![5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride](/img/structure/B2704299.png)

![1-(2,5-dimethoxyphenyl)-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2704305.png)

![3-{3-[4-(4-acetylphenyl)piperazino]-3-oxopropyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B2704307.png)